1-[2-(1-methyl-1H-pyrazol-5-yl)ethyl]-1H-1,2,4-triazol-3-amine
CAS No.:
Cat. No.: VC17519889
Molecular Formula: C8H12N6
Molecular Weight: 192.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H12N6 |
|---|---|
| Molecular Weight | 192.22 g/mol |
| IUPAC Name | 1-[2-(2-methylpyrazol-3-yl)ethyl]-1,2,4-triazol-3-amine |
| Standard InChI | InChI=1S/C8H12N6/c1-13-7(2-4-11-13)3-5-14-6-10-8(9)12-14/h2,4,6H,3,5H2,1H3,(H2,9,12) |
| Standard InChI Key | UFVLTYNUCZBUDU-UHFFFAOYSA-N |
| Canonical SMILES | CN1C(=CC=N1)CCN2C=NC(=N2)N |
Introduction
1-[2-(1-Methyl-1H-pyrazol-5-yl)ethyl]-1H-1,2,4-triazol-3-amine is a heterocyclic compound that combines both pyrazole and triazole rings, making it a compound of interest for various pharmacological applications. This compound's unique structure, featuring a methyl group on the pyrazole ring and an ethyl chain linking to the triazole nitrogen, imparts specific chemical properties and potential biological activities.
Synthesis Methods
The synthesis of compounds with similar structures typically involves multi-step reactions that combine pyrazole and triazole moieties. For example, the synthesis of related compounds often involves the reaction of appropriate starting materials like pyrazole derivatives with triazole precursors under specific conditions.
Biological Activities
Compounds with pyrazole and triazole rings are known for their diverse biological activities, including anticancer and anti-inflammatory effects. The dual heterocyclic nature of 1-[2-(1-Methyl-1H-pyrazol-5-yl)ethyl]-1H-1,2,4-triazol-3-amine may enhance its biological activity compared to compounds with only one of these moieties.
Comparison with Similar Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| 5-Methyl-1-[2-(1H-1,2,4-triazol-1-yl)ethyl]-1H-pyrazol-3-amine | Pyrazole and triazole rings | Exhibits anticancer and anti-inflammatory activities |
| 3-Amino-5-methyl-1H-pyrazole | Contains an amino group | Enhances solubility and reactivity |
| 1-[2-(1-Methyl-1H-pyrazol-5-yl)ethyl]-1H-1,2,4-triazol-3-amine | Similar to the first but with a different triazole attachment | Potential for diverse pharmacological applications |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume